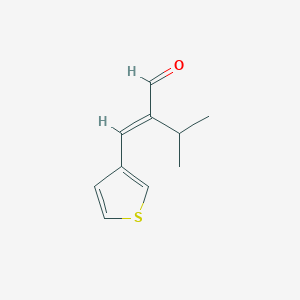

(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds like “(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal”, often involves reactions such as the Gewald Reaction and the Paal-Knorr Thiophene Synthesis . These reactions involve the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester .科学的研究の応用

Corrosion Inhibition

(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal has shown potential in corrosion inhibition applications. A study demonstrated the inhibitory action of a thiophene Schiff base compound on the corrosion of mild steel in acidic solutions. The compound effectively inhibited corrosion, and its efficiency increased with concentration. The study also correlated the compound's molecular structure with its inhibition efficiency using Density Functional Theory (DFT) (Daoud et al., 2014).

Organic Synthesis and Catalysis

The compound's derivatives have been instrumental in organic synthesis and catalysis. For instance, a related study involved the synthesis of branched-chain aldehydes, like 2-methyl propanal and 2- and 3-methyl butanal. These compounds are significant flavor compounds in food products, and understanding their formation and degradation pathways from amino acids is crucial for controlling their levels in foods (Smit et al., 2009). Another study synthesized and used a 3-thioxo-1,3-diphosphapropene ligand with a P=C-P=S skeleton in transition-metal complexes for catalytic reactions, highlighting the compound's utility in complex catalytic processes (Liang et al., 2004).

Electrocatalysis and Energy Storage

Compounds related to this compound have also been used in energy storage and electrocatalysis. A study on poly(3-phenylgalvinoxylthiophene) reported a new conjugated polyradical with a high spin concentration, which showed electrical conductivity and potential use in electronic applications (Miyasaka et al., 2001).

Solar Cell Applications

In the field of renewable energy, novel organic sensitizers with structures comprising donor, electron-conducting, and anchoring groups were engineered and synthesized. These sensitizers, upon anchoring onto TiO2 film, showed high efficiency in photon to current conversion, highlighting their potential in solar cell applications (Kim et al., 2006).

将来の方向性

While specific future directions for “(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal” are not available, thiophene derivatives are of significant interest in the field of organic chemistry due to their potential applications in organic semiconductors, transistors, solar cells, and organic light-emitting diodes .

特性

IUPAC Name |

(2E)-3-methyl-2-(thiophen-3-ylmethylidene)butanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-8(2)10(6-11)5-9-3-4-12-7-9/h3-8H,1-2H3/b10-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAXERTYXZJTTP-YHYXMXQVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=CC1=CSC=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C(=C\C1=CSC=C1)/C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2639258.png)

![N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2639259.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2639264.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2639268.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B2639273.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2639274.png)